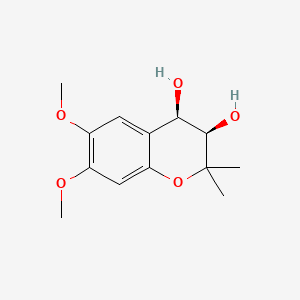
2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, cis- is a complex organic compound with a unique structure that includes a benzopyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, cis- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of dimethoxybenzaldehyde and a suitable diol, followed by cyclization in the presence of an acid catalyst . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyran derivatives .
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, cis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, cis- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Similar in structure but lacks the diol and methoxy groups.
2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-: Similar but differs in the position of the methoxy groups.
Uniqueness
The presence of both diol and methoxy groups in 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, cis- imparts unique chemical properties and reactivity. These functional groups enhance its potential for various applications, making it distinct from other similar compounds .
Propiedades
Número CAS |
74094-53-4 |
|---|---|
Fórmula molecular |
C13H18O5 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
(3R,4R)-6,7-dimethoxy-2,2-dimethyl-3,4-dihydrochromene-3,4-diol |
InChI |
InChI=1S/C13H18O5/c1-13(2)12(15)11(14)7-5-9(16-3)10(17-4)6-8(7)18-13/h5-6,11-12,14-15H,1-4H3/t11-,12-/m1/s1 |
Clave InChI |
KDBPMZIJPQTMCF-VXGBXAGGSA-N |
SMILES isomérico |
CC1([C@@H]([C@@H](C2=CC(=C(C=C2O1)OC)OC)O)O)C |
SMILES canónico |
CC1(C(C(C2=CC(=C(C=C2O1)OC)OC)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


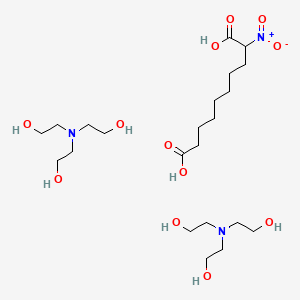
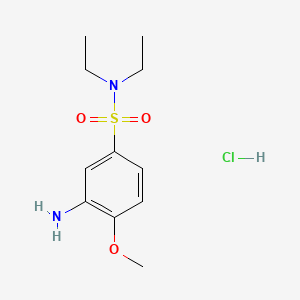
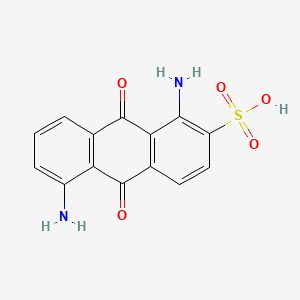

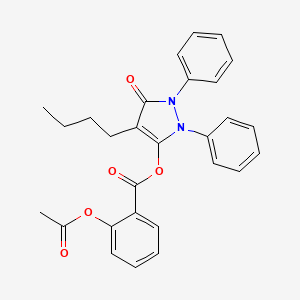
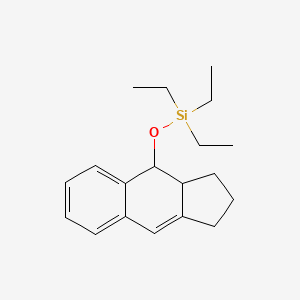
![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)
![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
![4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]](/img/structure/B12682315.png)
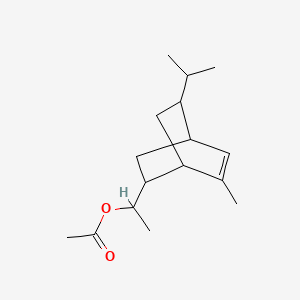
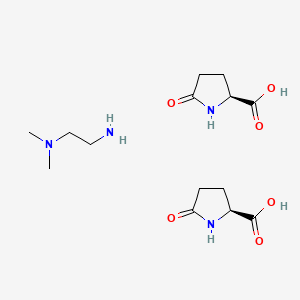

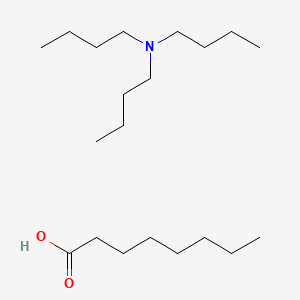
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
